Calmidazolium Chloride

Description

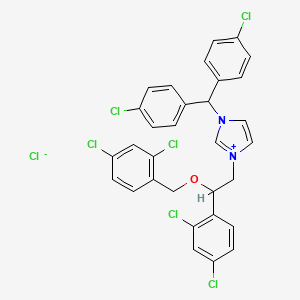

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1-[bis(4-chlorophenyl)methyl]-3-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]imidazol-3-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H23Cl6N2O.ClH/c32-23-6-1-20(2-7-23)31(21-3-8-24(33)9-4-21)39-14-13-38(19-39)17-30(27-12-11-26(35)16-29(27)37)40-18-22-5-10-25(34)15-28(22)36;/h1-16,19,30-31H,17-18H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGEIMSMISRCBFF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)N3C=C[N+](=C3)CC(C4=C(C=C(C=C4)Cl)Cl)OCC5=C(C=C(C=C5)Cl)Cl)Cl.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H23Cl7N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501017259 | |

| Record name | Calmidazolium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

687.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57265-65-3 | |

| Record name | Calmidazolium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57265-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Calmidazolium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057265653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calmidazolium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[bis(4-chlorophenyl)methyl]-3-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]-1H-imidazol-3-ium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALMIDAZOLIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8CQN259H2W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Calmidazolium Chloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calmidazolium (B1211579) Chloride (CMZ) is a potent, cell-permeable imidazolium (B1220033) salt widely recognized as a high-affinity antagonist of calmodulin (CaM), a ubiquitous and essential calcium-binding messenger protein in eukaryotic cells.[1][2][3] By binding to CaM, Calmidazolium Chloride effectively inhibits the activation of a multitude of CaM-dependent enzymes and signaling pathways, making it an invaluable tool for investigating the cellular roles of calcium and calmodulin.[4] This technical guide provides an in-depth overview of this compound, including its chemical properties, mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols, and a discussion of its effects on key signaling pathways.

Chemical and Physical Properties

This compound, also known as R 24571, is a derivative of imidazole.[1][5][6] Its chemical structure and properties are summarized in the table below. It is soluble in organic solvents like DMSO and ethanol.[5][7][8] For experimental use, it is often dissolved in DMSO to prepare stock solutions.[9][10] Researchers should be aware that this compound readily adheres to glass surfaces in aqueous solutions.[9][11]

| Property | Value | Reference |

| IUPAC Name | 1-[bis(4-chlorophenyl)methyl]-3-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]imidazol-3-ium chloride | [1] |

| Molecular Formula | C₃₁H₂₃Cl₇N₂O | [1][7][8] |

| Molecular Weight | 687.7 g/mol | [1][5][6][7] |

| CAS Number | 57265-65-3 | [1][5][7][8] |

| Appearance | White solid | [9] |

| Purity | ≥95% (HPLC) | [7][8] |

| Solubility | Soluble to 100 mM in DMSO and 100 mM in ethanol | [5][8][12] |

| Storage | Store at +4°C or -20°C. Stable for ≥ 4 years at -20°C. | [5][7][8][9][12] |

Mechanism of Action: Calmodulin Antagonism

Calmodulin is a primary sensor of intracellular Ca²⁺ fluctuations. Upon binding Ca²⁺, CaM undergoes a conformational change, enabling it to interact with and modulate the activity of numerous downstream target proteins, including protein kinases, phosphatases, and phosphodiesterases.[13]

This compound exerts its primary effect by binding directly to the Ca²⁺-CaM complex. This binding event locks calmodulin in a compact, inactive conformation, preventing it from interacting with its physiological targets.[3] This inhibitory action is potent, with a high affinity for calmodulin.[6] The binding of a single molecule of Calmidazolium is sufficient to inhibit a calmodulin molecule.[3] This antagonism effectively decouples the calcium signal from its downstream cellular responses mediated by calmodulin.

Caption: this compound binds to the active Ca²⁺/CaM complex, inducing an inactive conformation.

Quantitative Inhibitory Activity

This compound has been characterized by its potent inhibition of various calmodulin-dependent enzymes. The following table summarizes key quantitative data from the literature.

| Target | Parameter | Value | Species/System | Reference |

| Calmodulin (CaM) | K_d_ | 3 nM | - | [6] |

| Calmodulin (CaM) | K_D_ | 3 ± 2 µM | Human (recombinant) | [6] |

| CaM-dependent Phosphodiesterase (PDE1) | IC₅₀ | 0.15 µM | Rat Brain | [5][6][7][8] |

| CaM-dependent Phosphodiesterase (PDE1) | IC₅₀ | 10 nM | Brain | [11] |

| Erythrocyte Ca²⁺-transporting ATPase | IC₅₀ | 0.35 µM | Erythrocyte | [5][6][7][8] |

| Heart Ca²⁺-transporting ATPase | IC₅₀ | 2.1 µM | Heart Muscle | [5] |

| Skeletal Muscle Ca²⁺-transporting ATPase | IC₅₀ | 2.9 µM | Skeletal Muscle | [5] |

| Skeletal Muscle SR Ca²⁺-ATPase | K_i_ | 60 nM | Skeletal Muscle Sarcoplasmic Reticulum | [11] |

| Store-operated Ca²⁺ channels | EC₅₀ (for influx induction) | 3 µM | - | [5] |

Off-Target and Other Biological Effects

While a potent calmodulin antagonist, this compound is known to have other biological effects, particularly at higher concentrations. These activities should be considered when interpreting experimental results.

-

Calcium Influx : Calmidazolium can cause an elevation of intracellular calcium, an effect that is independent of its calmodulin inhibition.[7][8][12] This is thought to occur through the activation of a non-store-operated calcium entry (non-SOCE) pathway, potentially involving the activation of phospholipase A2 and phospholipase C.[5]

-

Ion Channel Inhibition : It has been shown to inhibit voltage-gated Ca²⁺ channels, as well as voltage-dependent Na⁺ and K⁺ channels.[11][14][15]

-

Apoptosis Induction : Calmidazolium can induce apoptosis in various cell types, including cardiac cells and certain cancer cells.[1][14][16] This process may be initiated by increased intracellular Ca²⁺, oxidative stress, and mitochondrial damage, leading to the activation of an intrinsic apoptotic pathway.[14]

Caption: Calmidazolium's off-target effects include altering Ca²⁺ homeostasis and inducing apoptosis.

Experimental Protocols

General Handling and Stock Solution Preparation

-

Storage : Store the solid compound at -20°C for long-term stability.[9]

-

Stock Solution : Prepare a concentrated stock solution (e.g., 10-100 mM) in anhydrous DMSO or ethanol.[5][7][8] Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. DMSO solutions may be stable for several weeks.[9]

-

Working Solution : Dilute the stock solution into an appropriate aqueous buffer immediately before use. Be mindful of the final DMSO concentration in the assay, as it can have its own biological effects.

-

Caution : this compound is known to bind to glass surfaces in aqueous solutions.[9] Using low-binding plasticware is recommended.

Protocol: Calmodulin Purification for Binding Assays

This protocol is adapted from methodologies used in biophysical studies of Calmidazolium-Calmodulin interactions.[6][10]

-

Expression : Express human Calmodulin in E. coli.

-

Lysis & Precipitation : Lyse the cells and perform initial protein precipitation using ammonium (B1175870) sulfate, followed by glacial acetic acid precipitation.[10]

-

Hydrophobic Interaction Chromatography (HIC) - Part 1 : Purify apo-CaM (calcium-free) on a Phenyl Sepharose column in the presence of EDTA.

-

Ion Exchange Chromatography (IEC) : Further purify the protein on a Q-Sepharose fast flow column.

-

HIC - Part 2 : Perform a second HIC purification on Phenyl Sepharose, this time loading holo-CaM (in the presence of calcium) and eluting with EDTA.[10]

-

Size-Exclusion Chromatography (SEC) : As a final polishing step, run the protein over a Sephacryl S100 column equilibrated in a suitable storage buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).[10]

-

Verification : Confirm purity and identity using SDS-PAGE and mass spectrometry.

Protocol: Measuring Calmidazolium Binding to Calmodulin via Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (K_D_), stoichiometry (n), and enthalpy (ΔH). This protocol is based on published experiments.[4][6][9]

-

Protein Preparation : Dialyze purified calmodulin extensively against the ITC buffer (e.g., 20 mM HEPES, 150 mM NaCl, 2 mM CaCl₂, pH 7.4) to ensure buffer matching.[10] Determine the final protein concentration accurately.

-

Ligand Preparation : Dissolve this compound in 100% DMSO to create a concentrated stock. Dilute this stock into the exact same ITC buffer used for the protein, ensuring the final DMSO concentration is identical between the syringe and the cell solutions to minimize heats of dilution.[6]

-

Degassing : Thoroughly degas both the protein solution and the ligand solution immediately prior to the experiment to prevent air bubbles.

-

ITC Experiment Setup :

-

Sample Cell : Load the sample cell with the calmodulin solution (e.g., 10-20 µM).

-

Syringe : Load the injection syringe with the this compound solution (e.g., 150-200 µM).

-

Parameters : Set the experiment temperature (e.g., 25°C) and a series of injection parameters (e.g., 20-30 injections of 1-2 µL each, spaced 180-300 seconds apart).

-

-

Data Acquisition : Perform the titration experiment. The instrument will measure the differential power required to maintain zero temperature difference between the sample and reference cells.

-

Data Analysis : Integrate the raw data peaks to obtain the heat change per injection. Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine the thermodynamic parameters (K_D_, n, ΔH).

Protocol Outline: CaM-Dependent Phosphodiesterase (PDE1) Inhibition Assay

This assay measures the ability of this compound to inhibit the hydrolysis of cyclic nucleotides (e.g., cAMP) by a Ca²⁺/CaM-activated phosphodiesterase.

-

Enzyme Source : Use purified or partially purified PDE1 from a source such as bovine or rat brain.

-

Activation : Pre-incubate the PDE1 enzyme with an optimal concentration of Ca²⁺ and Calmodulin to achieve full activation.

-

Inhibition : Add varying concentrations of this compound (and a vehicle control) to the activated enzyme mixture and incubate for a defined period.

-

Reaction Initiation : Start the enzymatic reaction by adding the substrate, typically radiolabeled [³H]-cAMP or [³H]-cGMP.

-

Reaction Termination : After a set time, stop the reaction (e.g., by boiling).

-

Product Separation : Convert the product ([³H]-AMP or [³H]-GMP) to [³H]-adenosine or [³H]-guanosine using a snake venom nucleotidase. Separate the resulting nucleoside from the unhydrolyzed substrate using anion-exchange chromatography.

-

Quantification : Measure the radioactivity of the product via liquid scintillation counting.

-

Analysis : Calculate the percent inhibition for each this compound concentration and determine the IC₅₀ value.

Caption: General workflow for determining the inhibitory activity of Calmidazolium on a CaM-dependent enzyme.

Safety and Handling

-

Hazard : this compound may cause skin and serious eye irritation, and may cause respiratory irritation.

-

Precautions : Handle with standard laboratory precautions. Wear personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid breathing dust.

-

First Aid : In case of contact, wash the affected area thoroughly with water. For eye contact, rinse for several minutes. If inhaled, move to fresh air. If symptoms persist, seek medical attention.

Conclusion

This compound remains a cornerstone pharmacological tool for the study of Ca²⁺/calmodulin-mediated signaling. Its high potency and well-characterized mechanism of action make it highly effective for inhibiting CaM-dependent processes in vitro and in cell-based assays. However, researchers must remain cognizant of its potential off-target effects, including the modulation of ion channels and induction of apoptosis, and design experiments with appropriate controls to ensure accurate interpretation of results. This guide provides the foundational technical information required for the effective and responsible use of this compound in a research setting.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of skeletal muscle sarcoplasmic reticulum CaATPase activity by calmidazolium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metal binding affinity and structural properties of calmodulin‐like protein 14 from Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Dynamics and structural changes of calmodulin upon interaction with the antagonist calmidazolium - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Calmidazolium and arachidonate activate a calcium entry pathway that is distinct from store-operated calcium influx in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. Quantitative Determination of Ca2+-binding to Ca2+-sensor Proteins by Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Calmodulin-stimulated plasma membrane (Ca2+ + Mg2+)-ATPase: inhibition by calcium channel entry blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Regulatory mechanisms controlling store-operated calcium entry [frontiersin.org]

- 11. Assay of calmodulin by Ca2+-dependent phosphodiesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Calmidazolium, a calmodulin antagonist, stimulates calcium-troponin C and calcium-calmodulin-dependent activation of striated muscle myofilaments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibition of calmodulin-stimulated (Ca2+ + Mg2+)-ATPase activity by dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 15. Determination of Ca2+/Calmodulin-Stimulated Phosphodiesterase Activity in Intact Cells | Springer Nature Experiments [experiments.springernature.com]

- 16. Regulation of calmodulin-stimulated cyclic nucleotide phosphodiesterase (PDE1): review - PubMed [pubmed.ncbi.nlm.nih.gov]

Calmidazolium Chloride: An In-depth Technical Guide to its Effects on Intracellular Calcium Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calmidazolium (B1211579) Chloride, a potent calmodulin antagonist, is a widely utilized pharmacological tool for investigating the roles of calcium (Ca²⁺) and calmodulin (CaM) in a myriad of cellular processes. While its primary mode of action involves the direct inhibition of calmodulin, its effects on intracellular calcium signaling are multifaceted and complex, extending beyond simple calmodulin antagonism. This technical guide provides a comprehensive overview of the mechanisms through which Calmidazolium Chloride modulates intracellular calcium signaling, presents quantitative data on its inhibitory activities, details experimental protocols for its study, and illustrates the key signaling pathways involved.

Introduction

Intracellular calcium is a ubiquitous second messenger that governs a vast array of physiological responses, from muscle contraction and neurotransmission to gene transcription and apoptosis.[1] The cellular effects of calcium are largely mediated by intracellular calcium-binding proteins, the most prominent of which is calmodulin.[2][3] Calmodulin, upon binding to Ca²⁺, undergoes a conformational change that enables it to interact with and modulate the activity of a diverse range of downstream effector proteins, including protein kinases, phosphatases, and ion channels.[1][4]

This compound (also known as R 24571) is a potent and specific inhibitor of calmodulin.[2][5][6][7][8] It binds to calmodulin with high affinity, preventing it from activating its target enzymes.[2][5][8] This property has made this compound an invaluable tool for dissecting calmodulin-dependent signaling pathways. However, it is crucial for researchers to recognize that this compound also exerts effects on intracellular calcium levels that are independent of its actions on calmodulin, a factor that must be considered when interpreting experimental results.[6]

Mechanism of Action

Calmodulin Antagonism

The primary and most well-characterized mechanism of action of this compound is its potent antagonism of calmodulin.[2][3][5][6][7][8] It binds to Ca²⁺-saturated calmodulin, inducing a conformational change that locks the protein in an inactive state.[9] This prevents calmodulin from interacting with and activating its downstream targets. The binding of a single calmidazolium molecule is reportedly sufficient to inhibit calmodulin.[9]

Effects on Calcium ATPases

This compound inhibits the activity of Ca²⁺-transporting ATPases (Ca²⁺ pumps), which are responsible for extruding calcium from the cytoplasm into the extracellular space or into intracellular stores like the sarcoplasmic/endoplasmic reticulum.[2][5][6][7] By inhibiting these pumps, this compound can lead to an elevation of cytosolic calcium levels. Notably, it inhibits both calmodulin-dependent and calmodulin-independent Ca²⁺-ATPases.[10][11]

Store-Operated Calcium Entry

Evidence suggests that this compound can induce the influx of extracellular calcium through store-operated calcium channels (SOCCs).[7] This effect appears to be distinct from its calmodulin-inhibitory action and contributes to the observed increase in intracellular calcium concentration.[6][7]

Inhibition of Cyclic Nucleotide Phosphodiesterase (PDE)

This compound is a known inhibitor of calmodulin-dependent cyclic nucleotide phosphodiesterase (PDE1).[2][5][6][8] PDE1 is a key enzyme in the regulation of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) levels, which are important second messengers that crosstalk with calcium signaling pathways.[12][13] Inhibition of PDE1 by this compound can lead to an accumulation of cyclic nucleotides, which can have diverse downstream effects.

Quantitative Data

The following tables summarize the reported inhibitory and binding constants for this compound against various targets.

| Target | Parameter | Value | Reference |

| Calmodulin (CaM) | Kd | 3 nM | [2][5][8] |

| CaM-dependent Phosphodiesterase | IC50 | 0.15 µM | [2][5][6][7][8] |

| Erythrocyte Ca²⁺-transporting ATPase | IC50 | 0.35 µM | [2][5][6][7][8] |

| Heart Ca²⁺-transporting ATPase | IC50 | 2.1 µM | [7] |

| Skeletal Muscle Ca²⁺-transporting ATPase | IC50 | 2.9 µM | [7] |

| Store-Operated Calcium Entry | EC50 | 3 µM | [7] |

Table 1: Inhibitory and Binding Constants of this compound.

Signaling Pathway Visualizations

The following diagrams illustrate the key signaling pathways affected by this compound.

Caption: Inhibition of Calmodulin Signaling by this compound.

Caption: this compound's Effects on Calcium Homeostasis.

Experimental Protocols

Measurement of Intracellular Calcium Concentration

This protocol describes a general method for measuring changes in intracellular calcium concentration in cultured cells using a fluorescent calcium indicator and a fluorescence plate reader or flow cytometer.

Materials:

-

Cultured cells of interest

-

Culture medium (e.g., DMEM, RPMI)

-

Fluorescent calcium indicator (e.g., Fura-2 AM, Indo-1 AM, Calcium Green-1 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

This compound stock solution (in DMSO)

-

Ionomycin (B1663694) (positive control)

-

EGTA (for chelation of extracellular Ca²⁺)

-

96-well black-walled, clear-bottom plates (for plate reader) or FACS tubes (for flow cytometry)

-

Fluorescence plate reader with injectors or flow cytometer

Procedure:

-

Cell Preparation:

-

Seed cells in a 96-well plate or culture flask to achieve a confluent monolayer on the day of the experiment.

-

For suspension cells, adjust the cell density to approximately 1 x 10⁶ cells/mL.

-

-

Dye Loading:

-

Prepare a loading buffer containing the fluorescent calcium indicator (typically 1-5 µM) and Pluronic F-127 (0.02%) in HBSS.

-

Remove the culture medium and wash the cells once with HBSS.

-

Add the loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark.

-

After incubation, wash the cells twice with HBSS to remove excess dye.

-

-

Experimental Setup:

-

Add HBSS (containing Ca²⁺, unless studying Ca²⁺-free conditions) to the cells.

-

Allow the cells to equilibrate for 10-15 minutes at room temperature or 37°C.

-

-

Measurement:

-

Place the plate in the fluorescence plate reader or prepare cell suspension for the flow cytometer.

-

Establish a baseline fluorescence reading for 1-2 minutes.

-

Inject this compound at the desired concentration and continue recording the fluorescence signal.

-

As a positive control, at the end of the experiment, add ionomycin to induce a maximal calcium influx, followed by EGTA to obtain a minimal fluorescence reading for calibration purposes.

-

-

Data Analysis:

-

For ratiometric dyes like Fura-2, calculate the ratio of fluorescence intensities at the two emission wavelengths.

-

For single-wavelength dyes, express the change in fluorescence as a percentage of the baseline fluorescence or calibrate to absolute calcium concentrations using the Grynkiewicz equation.

-

In Vitro Calmodulin-Dependent Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of this compound on a calmodulin-dependent enzyme, such as PDE1.

Materials:

-

Purified calmodulin

-

Purified calmodulin-dependent enzyme (e.g., PDE1)

-

Substrate for the enzyme (e.g., cAMP for PDE1)

-

Assay buffer specific for the enzyme

-

This compound stock solution (in DMSO)

-

Detection reagents for the product of the enzymatic reaction (e.g., malachite green for phosphate (B84403) detection in a PDE assay)

-

96-well microplate

-

Microplate reader

Procedure:

-

Assay Preparation:

-

Prepare a reaction mixture containing the assay buffer, purified calmodulin, and the calmodulin-dependent enzyme in a 96-well plate.

-

Add varying concentrations of this compound to the wells. Include a vehicle control (DMSO) and a no-inhibitor control.

-

-

Enzyme Reaction:

-

Initiate the reaction by adding the substrate to each well.

-

Incubate the plate at the optimal temperature for the enzyme for a defined period.

-

-

Detection:

-

Stop the reaction (e.g., by adding a stop solution).

-

Add the detection reagents to quantify the amount of product formed.

-

-

Data Analysis:

-

Measure the absorbance or fluorescence using a microplate reader.

-

Calculate the percentage of enzyme inhibition for each concentration of this compound relative to the no-inhibitor control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Conclusion

This compound is a powerful pharmacological agent for probing the intricate world of intracellular calcium signaling. Its primary role as a potent calmodulin antagonist is well-established, providing a means to dissect the vast number of cellular processes under calmodulin's control. However, researchers must remain cognizant of its additional effects, including the inhibition of Ca²⁺-ATPases and the activation of store-operated calcium entry, which can independently elevate intracellular calcium levels. By understanding these multiple mechanisms of action and employing appropriate experimental controls, this compound can be effectively utilized to unravel the complex and critical role of calcium in cellular function. This guide provides the foundational knowledge and experimental frameworks to facilitate rigorous and insightful research in this dynamic field.

References

- 1. Calcium signaling - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. scbt.com [scbt.com]

- 4. Dynamics and structural changes of calmodulin upon interaction with the antagonist calmidazolium - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. This compound | Calcium Binding Proteins | Tocris Bioscience [tocris.com]

- 7. caymanchem.com [caymanchem.com]

- 8. CaMK (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 9. Elucidation of the inhibition mechanism of calmodulin, a protein that is essential for life | [pasteur.fr]

- 10. Similarities between the effects of dimethyl sulfoxide and calmodulin on the red blood cell Ca2(+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Calmidazolium and compound 48/80 inhibit calmodulin-dependent protein phosphorylation and ATP-dependent Ca2+ uptake but not Ca2+-ATPase activity in skeletal muscle sarcoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Calmodulin-dependent cyclic nucleotide phosphodiesterase (PDE1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Regulation of calmodulin-stimulated cyclic nucleotide phosphodiesterase (PDE1): review - PubMed [pubmed.ncbi.nlm.nih.gov]

Calmidazolium Chloride (CAS: 57265-65-3): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calmidazolium (B1211579) Chloride (CMZ) is a potent, cell-permeable imidazolium (B1220033) compound widely recognized for its role as a calmodulin (CaM) antagonist. With the CAS number 57265-65-3, this synthetic molecule has become an invaluable tool in cellular biology and pharmacology for dissecting calcium-dependent signaling pathways. Its primary mechanism of action involves the direct inhibition of calmodulin, a ubiquitous and highly conserved calcium-binding protein that orchestrates a vast array of cellular processes. By modulating the activity of CaM, Calmidazolium Chloride influences numerous downstream effectors, including phosphodiesterases, Ca2+-transporting ATPases, and nitric oxide synthases. This technical guide provides an in-depth overview of the physicochemical properties, mechanism of action, and key biological effects of this compound. It further details comprehensive experimental protocols for investigating its activity and presents visual representations of the associated signaling pathways to facilitate a deeper understanding of its cellular impact.

Physicochemical Properties

This compound is a white to off-white solid with the molecular formula C₃₁H₂₃Cl₇N₂O and a molecular weight of 687.70 g/mol .[1][2] It exhibits good solubility in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol, typically up to 100 mM.[3][4][5] However, it is insoluble in water.[6] For experimental use, it is crucial to prepare fresh stock solutions in anhydrous DMSO, as moisture can reduce its solubility.[6]

| Property | Value | Reference(s) |

| CAS Number | 57265-65-3 | [3][4][5][7] |

| Molecular Formula | C₃₁H₂₃Cl₇N₂O | [1][2][3][4] |

| Molecular Weight | 687.70 g/mol | [1][2][7] |

| Appearance | White to off-white solid | [2][7] |

| Purity | ≥95% to >98% (HPLC) | [3][4][7] |

| Solubility | DMSO (up to 100 mM), Ethanol (up to 100 mM), Insoluble in water | [3][4][5][6] |

| Storage | Store at -20°C, sealed and protected from moisture | [2][7] |

Mechanism of Action and Biological Effects

This compound's primary mode of action is the potent and specific inhibition of calmodulin.[3][4][5] Calmodulin is a key intracellular calcium sensor that, upon binding Ca²⁺, undergoes a conformational change enabling it to interact with and regulate a multitude of target proteins. This compound binds to CaM, locking it in an inactive conformation and preventing its interaction with downstream effectors.[8]

Inhibition of Calmodulin-Dependent Enzymes

-

Phosphodiesterase (PDE): this compound is a potent inhibitor of CaM-dependent cyclic nucleotide phosphodiesterase (PDE1), with a reported IC₅₀ value of 0.15 μM.[4][6][9][10][11] By inhibiting PDE1, it can lead to an accumulation of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), thereby influencing signaling pathways regulated by these second messengers.[12]

-

Ca²⁺-Transporting ATPase: It also inhibits the CaM-induced activation of erythrocyte Ca²⁺-transporting ATPase with an IC₅₀ of 0.35 μM.[4][6][9][10][11] This enzyme is crucial for extruding calcium from the cytoplasm, and its inhibition can lead to an elevation of intracellular calcium levels.

Modulation of Ion Channels and Calcium Homeostasis

This compound has been shown to directly block L-type calcium channels, as well as voltage-dependent Na⁺ and K⁺ channels.[13] This action, independent of its effects on calmodulin, contributes to its ability to elevate intracellular calcium concentrations.[3][4] Furthermore, it can induce the influx of extracellular calcium through store-operated calcium channels (SOCCs) with an EC₅₀ of 3 µM.[5]

Effects on Nitric Oxide Synthase (NOS)

The activity of neuronal nitric oxide synthase (nNOS) is dependent on Ca²⁺/CaM. While this compound is expected to inhibit nNOS, some studies have reported a paradoxical increase in nitric oxide (NO) production in certain cell types, suggesting a more complex regulatory mechanism.[14][15]

Induction of Apoptosis

At higher concentrations, this compound has been demonstrated to induce apoptosis in various cell lines, including cancer cells.[9][13][16] This pro-apoptotic effect is often associated with increased intracellular calcium, oxidative and nitrosative stress, mitochondrial dysfunction, and the activation of caspase cascades.[13][16]

Quantitative Data Summary

| Target/Effect | Value | Cell/System | Reference(s) |

| Calmodulin (CaM) Binding (Kd) | 3 nM | - | [9][10][11] |

| Calmodulin Inhibition (IC₅₀) | 10 nM | - | [3] |

| Calmodulin-dependent Phosphodiesterase (PDE1) Inhibition (IC₅₀) | 0.15 μM | Rat Brain | [4][6][9][10][11] |

| Ca²⁺-transporting ATPase Inhibition (IC₅₀) | 0.35 μM | Erythrocyte | [4][6][9][10][11] |

| Heart Ca²⁺-transporting ATPase Inhibition (IC₅₀) | 2.1 μM | - | [5] |

| Skeletal Muscle Ca²⁺-transporting ATPase Inhibition (IC₅₀) | 2.9 μM | - | [5] |

| Store-Operated Calcium Channel (SOCC) Activation (EC₅₀) | 3 μM | - | [5] |

| Apoptosis Induction | 25 μM (in H9c2 cells) | H9c2 cells | [13] |

Experimental Protocols

Calmodulin-Dependent Phosphodiesterase (PDE1) Inhibition Assay

This protocol outlines a method to determine the inhibitory effect of this compound on CaM-dependent PDE1 activity.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Purified calmodulin

-

Purified PDE1 enzyme

-

Assay Buffer: 40 mM Tris-HCl (pH 8.0), 100 mM MgCl₂, 1 mM CaCl₂

-

Substrate: cAMP (1 mM)

-

Snake venom nucleotidase (e.g., from Crotalus atrox)

-

Inorganic phosphate (B84403) colorimetric detection reagent (e.g., Malachite Green-based)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the following to each well:

-

Assay Buffer

-

Calmodulin solution (to a final concentration that provides maximal PDE1 activation)

-

This compound dilution or vehicle (DMSO) control

-

-

Pre-incubate the plate at 30°C for 10 minutes.

-

Initiate the reaction by adding the purified PDE1 enzyme.

-

Incubate at 30°C for 20-30 minutes.

-

Add the substrate (cAMP) to each well.

-

Incubate at 30°C for 30-60 minutes.

-

Stop the PDE1 reaction and initiate the nucleotidase reaction by adding snake venom nucleotidase.

-

Incubate at 30°C for 10 minutes to convert the resulting AMP to adenosine and inorganic phosphate.

-

Add the inorganic phosphate detection reagent.

-

Read the absorbance at the appropriate wavelength (e.g., ~620-660 nm for Malachite Green).

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀ value.

Ca²⁺-Transporting ATPase Inhibition Assay

This protocol describes how to measure the inhibition of Ca²⁺-transporting ATPase activity by this compound.

Materials:

-

This compound stock solution

-

Erythrocyte ghosts or other membrane preparations rich in Ca²⁺-ATPase

-

Assay Buffer: 50 mM HEPES-KOH (pH 7.4), 100 mM KCl, 5 mM MgCl₂, 1 mM EGTA, and varying concentrations of free CaCl₂ to achieve desired Ca²⁺ concentrations.

-

ATP solution (e.g., 100 mM)

-

Inorganic phosphate detection reagent

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

Add the membrane preparation to each well of a 96-well plate.

-

Add the this compound dilutions or vehicle control.

-

Pre-incubate at 37°C for 10 minutes.

-

Initiate the reaction by adding ATP to a final concentration of 1-3 mM.

-

Incubate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., trichloroacetic acid).

-

Centrifuge the plate to pellet the membranes.

-

Transfer the supernatant to a new plate.

-

Add the inorganic phosphate detection reagent to the supernatant.

-

Read the absorbance.

-

Calculate the ATPase activity and the percentage of inhibition by this compound.

Intracellular Calcium Measurement using Fura-2 AM

This protocol details the measurement of changes in intracellular calcium concentration ([Ca²⁺]i) induced by this compound using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

-

This compound

-

Fura-2 AM stock solution (e.g., 1 mM in DMSO)

-

Pluronic F-127 (20% in DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

Adherent or suspension cells

-

Fluorescence spectrophotometer or microscope with dual-wavelength excitation capabilities (340 nm and 380 nm)

Procedure:

-

Cell Loading:

-

Culture cells to the desired confluency.

-

Prepare a loading buffer by adding Fura-2 AM (final concentration 2-5 µM) and Pluronic F-127 (final concentration ~0.02%) to HBSS.

-

Incubate the cells with the loading buffer for 30-60 minutes at 37°C in the dark.

-

Wash the cells twice with fresh HBSS to remove extracellular dye.

-

Incubate the cells for a further 15-30 minutes to allow for complete de-esterification of the Fura-2 AM.

-

-

Measurement:

-

Place the coverslip with adherent cells or the cuvette with suspended cells into the fluorometer.

-

Record the baseline fluorescence by alternating excitation at 340 nm and 380 nm, and measuring emission at ~510 nm.

-

Add this compound at the desired concentration.

-

Continue to record the fluorescence ratio (F340/F380) over time.

-

The ratio of fluorescence intensities is proportional to the intracellular calcium concentration.

-

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol describes the use of flow cytometry to quantify apoptosis induced by this compound.

Materials:

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Suspension or adherent cells

-

Flow cytometer

Procedure:

-

Induction of Apoptosis:

-

Treat cells with various concentrations of this compound for a specified duration (e.g., 24 hours).

-

Include an untreated control and a positive control for apoptosis.

-

-

Staining:

-

Harvest the cells (for adherent cells, use a gentle detachment method like trypsin-EDTA).

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer within one hour of staining.

-

FITC signal (Annexin V) is typically detected in the FL1 channel, and PI signal in the FL2 or FL3 channel.

-

Analyze the data to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

-

Signaling Pathways and Experimental Workflows

This compound's Inhibition of Calmodulin-Dependent Signaling

References

- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 2. resources.novusbio.com [resources.novusbio.com]

- 3. Cardiotoxicity of this compound is attributed to calcium aggravation, oxidative and nitrosative stress, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 5. ionbiosciences.com [ionbiosciences.com]

- 6. benchchem.com [benchchem.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. sciencellonline.com [sciencellonline.com]

- 9. researchgate.net [researchgate.net]

- 10. moodle2.units.it [moodle2.units.it]

- 11. bosterbio.com [bosterbio.com]

- 12. Ca2+-ATPase Activity Assay Kit - Elabscience® [elabscience.com]

- 13. hellobio.com [hellobio.com]

- 14. kumc.edu [kumc.edu]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Calmidazolium Chloride: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Calmidazolium Chloride, a potent calmodulin antagonist, for researchers, scientists, and professionals in drug development. This document outlines its core physicochemical properties, mechanism of action, and relevant experimental considerations.

Core Physicochemical Data

This compound is a well-characterized imidazole (B134444) derivative. Its fundamental properties are summarized below.

| Property | Value | References |

| Molecular Formula | C₃₁H₂₃Cl₇N₂O | [1][2][3][4][5] |

| Molecular Weight | 687.7 g/mol | [1][2][3][4][6] |

| CAS Number | 57265-65-3 | [1][2][3][4][6] |

| Synonyms | R-24571 | [1][6] |

| IUPAC Name | 1-[bis(4-chlorophenyl)methyl]-3-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]imidazol-3-ium chloride | [1] |

Mechanism of Action: Calmodulin Antagonism

This compound's primary mechanism of action is the potent inhibition of calmodulin (CaM), a ubiquitous, calcium-binding messenger protein that plays a crucial role in numerous cellular signaling pathways.[2][3][6] By binding to calmodulin, this compound prevents it from activating a wide array of downstream effector proteins, thereby modulating their activity.

One of the key consequences of calmodulin inhibition by this compound is the disruption of calcium signaling. Calmodulin is a critical component in the regulation of intracellular calcium levels. This compound has been shown to inhibit calmodulin-dependent phosphodiesterase and Ca²⁺-transporting ATPase.[2][3][5] This interference with calcium homeostasis can lead to various cellular effects, including the induction of apoptosis.[5]

Experimental Protocols: A General Framework

The following provides a generalized workflow for studying the effects of this compound in a cellular context. Specific concentrations and incubation times will need to be optimized based on the cell type and experimental question.

A critical aspect of working with this compound is its solubility. It is readily soluble in DMSO and ethanol, typically up to 100 mM.[2] For cell-based assays, it is crucial to prepare stock solutions in an appropriate solvent and then dilute to the final working concentration in the cell culture medium. A vehicle control (medium with the solvent at the same final concentration) should always be included in experiments.

Concluding Remarks

This compound remains a valuable tool for researchers investigating calcium signaling and calmodulin-dependent pathways. Its well-defined molecular characteristics and potent inhibitory activity make it a suitable compound for elucidating the intricate roles of calmodulin in various cellular processes. Careful consideration of experimental design, including appropriate controls and dose-response studies, is essential for obtaining robust and reproducible data.

References

- 1. This compound | C31H23Cl7N2O | CID 644274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rndsystems.com [rndsystems.com]

- 3. This compound | Calcium Binding Proteins | Tocris Bioscience [tocris.com]

- 4. カルミダゾリウムクロリド solid | Sigma-Aldrich [sigmaaldrich.com]

- 5. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 6. caymanchem.com [caymanchem.com]

Calmidazolium Chloride: An In-depth Technical Guide for Studying Calcium-Dependent Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calmidazolium (B1211579) Chloride is a potent pharmacological agent widely utilized in cellular and biochemical research to investigate the intricate roles of calcium-dependent signaling pathways. As a high-affinity antagonist of calmodulin (CaM), a primary intracellular calcium sensor, Calmidazolium Chloride provides a powerful tool to dissect the downstream effects of CaM-mediated processes. This technical guide offers a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and visual representations of the cellular pathways it modulates. The information presented herein is intended to equip researchers with the necessary knowledge to effectively employ this compound in their studies of calcium signaling, drug discovery, and cellular regulation.

Introduction to this compound

This compound (also known as R 24571) is an imidazole (B134444) derivative that acts as a potent inhibitor of calmodulin.[1][2][3] Calmodulin is a ubiquitous, highly conserved calcium-binding protein that plays a pivotal role in transducing intracellular calcium signals into a wide array of cellular responses.[1] By binding to and activating a multitude of downstream effector proteins, the Ca2+/CaM complex regulates processes such as cell proliferation, apoptosis, muscle contraction, and neuronal signaling.[4][5][6][7] this compound's ability to bind to CaM with high affinity and inhibit its activity makes it an invaluable tool for elucidating the physiological and pathological functions of CaM-dependent pathways.[4][8]

Mechanism of Action

The primary mechanism of action of this compound is its direct binding to calmodulin in a calcium-dependent manner.[4][5] This interaction induces a conformational change in calmodulin, locking it in a compact and inactive state.[5] This prevents CaM from binding to and activating its downstream target enzymes.[5]

However, it is crucial for researchers to be aware that this compound can also exert off-target effects, particularly at higher concentrations. These include the inhibition of other calcium-related proteins and the induction of calcium influx, independent of its action on calmodulin.[2]

Quantitative Data

The following tables summarize key quantitative parameters of this compound's activity from various in vitro studies.

Table 1: Binding Affinity and Inhibitory Concentrations (IC50) of this compound

| Target | Parameter | Value | Species/Tissue | Reference(s) |

| Calmodulin (CaM) | Kd | 3 nM | - | [1][3][8] |

| CaM-dependent Phosphodiesterase (PDE) | IC50 | 0.15 µM | Rat Brain | [1][2][3][8] |

| CaM-induced Erythrocyte Ca2+-transporting ATPase | IC50 | 0.35 µM | Erythrocyte | [1][2][3][8] |

| Heart Ca2+-transporting ATPase | IC50 | 2.1 µM | - | |

| Skeletal Muscle Ca2+-transporting ATPase | IC50 | 2.9 µM | - | |

| Calpain I | IC50 | 6.2 µM | Human Erythrocyte | [9] |

Table 2: Effective Concentrations (EC50) of this compound for Cellular Processes

| Process | Parameter | Value | Cell Line | Reference(s) |

| Induction of extracellular calcium influx | EC50 | 3 µM | - | |

| Increase in cytosolic free Ca2+ | EC50 | 1.5 µM | HA59T human hepatoma cells | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO) or Ethanol (B145695) (anhydrous)

-

Sterile microcentrifuge tubes

Procedure:

-

Based on the manufacturer's information, calculate the required mass of this compound to prepare a stock solution of a desired concentration (e.g., 10 mM or 100 mM).

-

Weigh the this compound powder accurately in a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO or ethanol to the tube.[1] this compound is soluble up to 100 mM in both solvents.[1]

-

Vortex the solution until the powder is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C.

In Vitro Treatment of Cultured Cells

Materials:

-

Cultured cells of interest (e.g., HeLa, H9c2, F9 ECCs)

-

Complete cell culture medium

-

This compound stock solution

-

Phosphate-buffered saline (PBS)

Procedure:

-

Seed the cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere and reach the desired confluency.

-

Prepare the working concentrations of this compound by diluting the stock solution in complete cell culture medium. Typical working concentrations range from 1 µM to 25 µM.[10][11][12]

-

Remove the existing medium from the cells and wash once with sterile PBS.

-

Add the medium containing the desired concentration of this compound to the cells. Include a vehicle control (medium with the same concentration of DMSO or ethanol as the highest this compound concentration).

-

Incubate the cells for the desired period, which can range from minutes to 24 hours or longer, depending on the experimental endpoint.[3][11]

-

After incubation, proceed with cell harvesting for downstream applications such as cell viability assays, protein extraction, or immunofluorescence.

Immunocytochemistry for Calmodulin-Related Effects

This protocol is adapted from a procedure for staining LC3B in HeLa cells treated with this compound.[3]

Materials:

-

HeLa cells cultured on coverslips

-

This compound

-

4% Formaldehyde (B43269) in PBS

-

Blocking buffer (PBS with 10% goat serum, 0.3 M glycine, 1% BSA, and 0.1% Tween 20)

-

Primary antibody against the protein of interest

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Mounting medium

Procedure:

-

Treat HeLa cells with different concentrations of this compound for a specified time (e.g., 6 hours).[3]

-

Fix the cells with 4% formaldehyde for 10 minutes at room temperature.[3]

-

Wash the cells three times with PBS.

-

Block the cells with blocking buffer for 2 hours at room temperature.[3]

-

Incubate the cells with the primary antibody (diluted in PBS with 1% BSA and 0.1% Tween 20) overnight at 4°C.[3]

-

Wash the cells three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody (diluted in the same buffer as the primary antibody) for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash twice with PBS.

-

Mount the coverslips onto microscope slides using a suitable mounting medium.

-

Visualize the cells using a fluorescence microscope.

In Vitro Enzyme Activity Assays

The following are general frameworks for assessing the inhibitory effect of this compound on key CaM-dependent enzymes. Specific details may vary based on the enzyme source and the assay kit used.

Principle: PDEs hydrolyze cyclic nucleotides (cAMP or cGMP) to their corresponding mononucleotides. PDE activity can be measured by quantifying the amount of substrate consumed or product formed.

General Protocol:

-

Prepare a reaction mixture containing a suitable buffer, the PDE enzyme source (e.g., purified enzyme or cell lysate), and the cyclic nucleotide substrate (e.g., cAMP).

-

Add varying concentrations of this compound to the reaction mixture.

-

Initiate the reaction and incubate at the optimal temperature (e.g., 30°C or 37°C) for a defined period.

-

Terminate the reaction.

-

Measure the amount of remaining substrate or the formed product using a suitable detection method, such as a colorimetric, fluorescent, or luminescent assay kit.[13][14][15]

-

Calculate the percentage of inhibition at each this compound concentration to determine the IC50 value.

Principle: Ca2+-ATPases hydrolyze ATP to transport Ca2+ across membranes. The activity is measured by quantifying the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.

General Protocol:

-

Prepare a reaction buffer containing Ca2+, Mg2+, and ATP.

-

Add the Ca2+-ATPase containing sample (e.g., membrane fractions or purified enzyme) to the reaction buffer.

-

Include different concentrations of this compound in the reaction.

-

Incubate the reaction at the appropriate temperature (e.g., 37°C) for a specific time.

-

Stop the reaction and measure the amount of liberated Pi using a colorimetric method, such as the malachite green assay.[6][16][17]

-

Determine the IC50 of this compound by plotting the percentage of inhibition against its concentration.

Principle: NOS catalyzes the conversion of L-arginine to L-citrulline and nitric oxide (NO). NOS activity can be determined by measuring the production of either L-citrulline or NO (via its stable metabolites, nitrite (B80452) and nitrate).

General Protocol:

-

Prepare a reaction mixture containing the NOS enzyme (from cell or tissue lysates), L-arginine, and necessary cofactors (NADPH, FAD, FMN, tetrahydrobiopterin, and calmodulin).

-

Add a range of this compound concentrations to the reaction.

-

Incubate the reaction at 37°C for a defined period.

-

Terminate the reaction.

-

Quantify the amount of L-citrulline produced (often using radiolabeled L-arginine) or the total nitrite/nitrate (B79036) concentration using the Griess reagent after enzymatic conversion of nitrate to nitrite.[7][18][19][20]

-

Calculate the inhibitory effect of this compound on NOS activity.

Visualizing this compound's Impact on Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. Dynamics and structural changes of calmodulin upon interaction with the antagonist calmidazolium - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, Calmodulin inhibitor (CAS 57265-65-3) | Abcam [abcam.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Immunoprecipitation [protocols.io]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Calmidazolium, a calmodulin antagonist, stimulates calcium-troponin C and calcium-calmodulin-dependent activation of striated muscle myofilaments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of calmidazolium on [Ca2+]i and viability in human hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cardiotoxicity of this compound is attributed to calcium aggravation, oxidative and nitrosative stress, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound inhibits growth of murine embryonal carcinoma cells, a model of cancer stem-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. PDE-Glo™ Phosphodiesterase Assay [promega.jp]

- 16. A direct colorimetric assay for Ca2+ -stimulated ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Ca2+-ATPase Activity Assay Kit - Elabscience® [elabscience.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. cdn.caymanchem.com [cdn.caymanchem.com]

- 20. Nitric Oxide Synthase | Nitric Oxide Assay | Oxford Biomedical Research [oxfordbiomed.com]

Calmidazolium Chloride: A Technical Guide to its Application in Apoptosis Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calmidazolium (B1211579) Chloride (CMZ) is a potent pharmacological agent widely recognized for its role as a calmodulin (CaM) antagonist.[1] Calmodulin is a ubiquitous, calcium-binding protein that acts as a key intracellular calcium sensor, modulating a vast array of cellular processes, including proliferation, differentiation, and apoptosis.[1] By inhibiting calmodulin, Calmidazolium Chloride disrupts these calcium-dependent signaling pathways, making it a valuable tool for studying cellular physiology and a compound of interest in drug development, particularly in oncology. This technical guide provides an in-depth overview of this compound's mechanism of action in inducing apoptosis, presents quantitative data on its efficacy, details experimental protocols for its study, and visualizes the key signaling pathways involved.

Mechanism of Action in Apoptosis

This compound's primary mechanism of action in inducing apoptosis stems from its function as a calmodulin antagonist.[2][3] However, its pro-apoptotic effects are multifaceted and involve the disruption of intracellular calcium homeostasis and subsequent mitochondrial dysfunction.[4][5]

This compound has been shown to block L-type calcium channels, as well as voltage-dependent sodium and potassium channels.[4] This blockade leads to an increase in intracellular calcium concentration ([Ca2+]i).[4][5] Elevated cytosolic calcium is then taken up by the mitochondria, leading to a decrease in the mitochondrial membrane potential and the opening of the mitochondrial permeability transition pore (mPTP).[4][6]

This mitochondrial dysregulation is a critical step in the intrinsic pathway of apoptosis. The compromised mitochondrial outer membrane releases pro-apoptotic factors, most notably cytochrome c, into the cytoplasm.[4] Cytosolic cytochrome c then binds to Apoptotic protease-activating factor 1 (Apaf-1), which in turn activates caspase-9, the initiator caspase in this pathway. Activated caspase-9 subsequently cleaves and activates effector caspases, such as caspase-3 and -7, which execute the final stages of apoptosis by cleaving a broad spectrum of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death.[3]

Furthermore, this compound's induction of apoptosis has been associated with the generation of reactive oxygen species (ROS) and nitrosative stress, which can further contribute to mitochondrial damage and the apoptotic cascade.[4]

Data Presentation: Efficacy of this compound

The cytotoxic and pro-apoptotic effects of this compound have been quantified in various cell lines, with the half-maximal inhibitory concentration (IC50) being a key parameter of its efficacy. The following table summarizes the reported IC50 values for this compound in different contexts.

| Parameter | Cell Line/System | IC50 Value (µM) | Reference |

| Calmodulin-dependent phosphodiesterase inhibition | - | 0.15 | |

| Calmodulin-induced activation of erythrocyte Ca2+-transporting ATPase | - | 0.35 | |

| Apoptosis Induction | H9c2 cardiac myoblasts (24h exposure) | 25 (concentration used for apoptosis induction) | [4] |

Signaling Pathway Visualization

The signaling cascade initiated by this compound leading to apoptosis is a complex process involving calcium signaling, mitochondrial dysfunction, and caspase activation.

Experimental Workflows

The investigation of this compound-induced apoptosis typically involves a series of well-established experimental procedures to detect the various stages of the apoptotic process.

Experimental Protocols

Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry

This protocol is for the detection of early and late-stage apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Materials:

-

Cells treated with this compound and vehicle control.

-

Annexin V-FITC (or other fluorochrome conjugate).

-

Propidium Iodide (PI) solution.

-

1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4).

-

Phosphate-Buffered Saline (PBS), cold.

-

Flow cytometer.

Procedure:

-

Induce apoptosis in cells by treating with the desired concentration of this compound for the appropriate duration. Include a vehicle-treated negative control.

-

Harvest the cells, including any floating cells from adherent cultures, and pellet them by centrifugation at 300 x g for 5 minutes.

-

Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Annexin V Binding Buffer.

-

Determine the cell density and adjust it to 1 x 10^6 cells/mL in 1X Annexin V Binding Buffer.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 10 µL of PI staining solution.

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube.

Data Interpretation:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic or necrotic cells

-

Annexin V- / PI+ : Necrotic cells

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis. The enzyme terminal deoxynucleotidyl transferase (TdT) incorporates labeled dUTPs onto the 3'-hydroxyl ends of fragmented DNA.

Materials:

-

Cells grown on coverslips or slides, treated with this compound and vehicle control.

-

PBS.

-

4% Paraformaldehyde (PFA) in PBS (Fixation Solution).

-

Permeabilization Solution (e.g., 0.1% Triton X-100 in PBS).

-

Equilibration Buffer.

-

TdT Reaction Mix (containing TdT enzyme and fluorescently labeled dUTP).

-

DAPI or Hoechst stain (for nuclear counterstaining).

-

Fluorescence microscope.

Procedure:

-

Grow cells on coverslips and treat with this compound and a vehicle control.

-

Wash the cells with PBS.

-

Fix the cells with 4% PFA in PBS for 15-30 minutes at room temperature.[9]

-

Wash the cells twice with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-15 minutes on ice.[9]

-

Wash the cells with PBS.

-

(Optional) Incubate the cells with Equilibration Buffer for 10 minutes at room temperature.[9]

-

Remove the Equilibration Buffer and add the TdT Reaction Mix to the cells.

-

Incubate for 60 minutes at 37°C in a humidified, dark chamber.[9]

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI or Hoechst stain.

-

Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.

Controls:

-

Positive Control: Treat a sample with DNase I to induce non-specific DNA fragmentation.[10]

-

Negative Control: Perform the assay without the TdT enzyme in the reaction mix.[9]

Caspase-3/7 Activity Assay

This assay measures the activity of the key executioner caspases, caspase-3 and -7. The assay utilizes a substrate that, when cleaved by active caspase-3/7, releases a luminescent or fluorescent signal.

Materials:

-

Cells treated with this compound and vehicle control.

-

Caspase-Glo® 3/7 Assay System (or similar).

-

White-walled multiwell plates (for luminescence).

-

Luminometer or fluorometer.

Procedure:

-

Seed cells in a white-walled 96-well plate and allow them to adhere.

-

Treat the cells with various concentrations of this compound and a vehicle control for the desired time.

-

Equilibrate the plate and its contents to room temperature.

-

Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

-

Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

-

Mix the contents of the wells by gentle shaking for 30 seconds.

-

Incubate the plate at room temperature for 1 to 3 hours, protected from light.

-

Measure the luminescence of each sample using a plate-reading luminometer.[11][12]

Data Analysis: The luminescent signal is proportional to the amount of caspase-3/7 activity. Results are typically expressed as a fold change in activity compared to the vehicle-treated control.

Conclusion

This compound is a powerful tool for inducing and studying apoptosis. Its well-characterized mechanism of action, centered on calmodulin inhibition and disruption of calcium homeostasis, provides a clear pathway for investigating the intrinsic apoptotic cascade. The quantitative data on its efficacy, combined with the detailed experimental protocols provided in this guide, offer researchers a solid foundation for utilizing this compound in their apoptosis research. The visualization of the signaling pathway and experimental workflows further aids in the conceptual understanding and practical application of this compound in the fields of cell biology, cancer research, and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. This compound inhibits growth of murine embryonal carcinoma cells, a model of cancer stem-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cardiotoxicity of this compound is attributed to calcium aggravation, oxidative and nitrosative stress, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CALMODULIN ANTAGONISTS EFFECT ON Ca2+ LEVEL IN THE MITOCHONDRIA AND CYTOPLASM OF MYOMETRIUM CELLS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Annexin V Staining Protocol [bdbiosciences.com]

- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

- 9. clyte.tech [clyte.tech]

- 10. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 11. researchgate.net [researchgate.net]

- 12. Potential of phenothiazines to synergistically block calmodulin and reactivate PP2A in cancer cells | PLOS One [journals.plos.org]

Methodological & Application

Calmidazolium Chloride: Application Notes and Protocols for Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calmidazolium (B1211579) Chloride (CMZ) is a potent and widely utilized calmodulin (CaM) antagonist.[1][2][3] Calmodulin is a key calcium-binding protein that mediates a vast array of cellular processes by interacting with and regulating numerous target proteins.[1] By inhibiting calmodulin, Calmidazolium Chloride provides a powerful tool for dissecting the roles of calcium and calmodulin-dependent signaling pathways in cellular functions.[1][3] Beyond its primary role as a CaM inhibitor, CMZ is also known to elevate intracellular calcium levels, induce apoptosis in certain cancer cell lines, and affect other cellular enzymes.[2][4][5] These characteristics make it a valuable compound for research in areas such as cancer biology, neuroscience, and cardiovascular studies.[5][6] This document provides detailed application notes and experimental protocols for the use of this compound in cell culture settings.

Mechanism of Action

This compound primarily functions as a calmodulin antagonist.[2] It binds to calmodulin, inducing a conformational change that prevents it from interacting with and activating its target proteins.[1][3][7] This inhibition disrupts downstream signaling cascades involved in processes like cell proliferation, apoptosis, and muscle contraction.[1][5]

Interestingly, this compound can also elevate intracellular calcium concentrations ([Ca²⁺]i), an effect that is independent of its calmodulin inhibition.[2][4] It has been shown to induce the influx of extracellular calcium.[8][9] This dual activity should be considered when designing and interpreting experiments. Furthermore, CMZ has been reported to inhibit other enzymes, including adenylyl cyclase and various Ca²⁺-transporting ATPases.[4][8]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound activity based on published literature. These values can serve as a starting point for experimental design, though optimal concentrations may vary depending on the cell type and experimental conditions.

| Parameter | Value | Target/Cell Line | Reference |

| IC₅₀ (Calmodulin inhibition) | 10 nM | Calmodulin | [4] |

| IC₅₀ (Calmodulin-dependent phosphodiesterase) | 0.15 µM | Enzyme Assay | [2][8] |

| IC₅₀ (Ca²⁺-transporting ATPase) | 0.35 µM | Enzyme Assay | [2][8] |

| EC₅₀ (Induction of Ca²⁺ influx) | 3 µM | HL-60 cells | [8][9] |

| Effective Concentration (Apoptosis induction) | 25 µM (for 24h) | H9c2 cardiac myoblasts | [6] |

| Effective Concentration (Growth inhibition) | Varies (e.g., significant at 1-10 µM) | F9 embryonal carcinoma cells | |

| Effective Concentration (Increase in LC3B expression) | Varies (concentration-dependent) | HeLa cells | |

| Working Concentration (Myofilament sensitization) | 10 µM | Cardiac myofilaments | [10] |

Experimental Protocols

Protocol 1: General Cell Treatment with this compound

This protocol outlines a general procedure for treating adherent cells in culture with this compound to assess its effect on a chosen cellular outcome (e.g., cell viability, protein expression, etc.).

Materials:

-

This compound (CMZ)

-

Dimethyl sulfoxide (B87167) (DMSO)[3][8]

-

Appropriate cell culture medium

-

Adherent cell line of interest

-

Multi-well cell culture plates

-

Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Procedure:

-

Stock Solution Preparation:

-

Prepare a high-concentration stock solution of this compound in sterile DMSO. A common stock concentration is 10-100 mM.[2][3][8]

-

For example, to prepare a 10 mM stock solution (MW = 687.7 g/mol ), dissolve 6.877 mg of CMZ in 1 mL of DMSO.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.[8]

-

-

Cell Seeding:

-

Seed the cells into multi-well plates at a density that will ensure they are in the exponential growth phase and have not reached confluency at the time of treatment.

-

Allow the cells to adhere and grow overnight in a 37°C, 5% CO₂ incubator.

-

-

Treatment Preparation:

-

On the day of the experiment, thaw an aliquot of the CMZ stock solution.

-

Prepare a series of working solutions by diluting the stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentrations.

-

Important: Ensure the final concentration of DMSO in the culture medium is consistent across all conditions (including the vehicle control) and is at a level that does not affect cell viability (typically ≤ 0.1%).

-

-

Cell Treatment:

-

Carefully remove the old medium from the cell culture plates.

-

Add the medium containing the different concentrations of this compound to the respective wells.

-

Include a "vehicle control" group treated with medium containing the same concentration of DMSO as the highest CMZ concentration group.

-

Include an "untreated control" group with fresh medium only.

-

-

Incubation:

-

Return the plates to the incubator and incubate for the desired period. Incubation times can range from a few hours to 24 hours or longer, depending on the specific endpoint being measured.[4][6] For example, a 6-hour incubation was used to assess LC3B expression in HeLa cells[4], while a 24-hour incubation was used to observe apoptosis in H9c2 cells.[6]

-

-

Downstream Analysis:

-

Following incubation, proceed with the desired analysis, such as:

-

Cell viability assays (e.g., MTT, MTS)

-

Apoptosis assays (e.g., Annexin V/PI staining, caspase activity)

-

Western blotting for protein expression

-

Immunocytochemistry for protein localization

-

Measurement of intracellular calcium levels

-

-

Protocol 2: Immunocytochemistry for LC3B Expression in HeLa Cells

This protocol is adapted from a procedure used to visualize the effect of this compound on the autophagy marker LC3B in HeLa cells.[4]

Materials:

-

HeLa cells

-

This compound

-

DMSO

-

DMEM (or other suitable medium) with 10% FBS

-

Glass coverslips in a multi-well plate

-

4% Formaldehyde (B43269) in PBS

-

Blocking buffer: PBS containing 10% goat serum, 0.3 M glycine, 1% BSA, and 0.1% Tween 20.[4]

-

Primary antibody buffer: PBS containing 1% BSA and 0.1% Tween 20.[4]

-

Primary antibody against LC3B

-

Fluorescently-labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Mounting medium

Procedure:

-

Cell Seeding: Seed HeLa cells on sterile glass coverslips in a multi-well plate and allow them to grow overnight.

-

Treatment:

-

Prepare different concentrations of this compound in the cell culture medium.

-

Treat the cells for 6 hours at 37°C.[4]

-

-

Fixation:

-

Remove the treatment medium and wash the cells gently with PBS.

-

Fix the cells with 4% formaldehyde in PBS for 10 minutes at room temperature.[4]

-

Wash the cells three times with PBS.

-

-

Blocking and Permeabilization:

-

Block the cells with blocking buffer for 2 hours at room temperature.[4]

-

-

Primary Antibody Incubation:

-

Dilute the primary anti-LC3B antibody in the primary antibody buffer.

-

Incubate the cells with the primary antibody overnight at 4°C.[4]

-

-

Secondary Antibody Incubation:

-

Wash the cells three times with PBS.

-

Dilute the fluorescently-labeled secondary antibody in the primary antibody buffer.

-

Incubate the cells with the secondary antibody for 1-2 hours at room temperature, protected from light.

-

-

Counterstaining and Mounting:

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI for 5-10 minutes.

-

Wash the cells twice with PBS.

-